iNOS vs. eNOS Selectivity Fingerprint
The target compound exhibits a pronounced selectivity window between inducible nitric oxide synthase (iNOS) and endothelial NOS (eNOS). In a cell‑based assay measuring NO production in HEK293 cells, the closely related analog (CID 132371484 / CHEMBL1801476) inhibited human iNOS with an EC₅₀ of 290 nM, while its activity against human eNOS was >100,000 nM (EC₅₀ > 1.00 × 10⁵ nM), yielding a selectivity ratio of >344‑fold for iNOS over eNOS [1]. In contrast, typical broad‑spectrum sulfonamide NOS inhibitors such as the non‑selective probe N-(3‑(aminomethyl)benzyl)acetamidine (1400 W) display Ki values in the low nanomolar range for iNOS with only ~500‑fold selectivity, but lack the coherent cell‑based iNOS/eNOS differential seen with the naphthyloxyethyl nitrobenzenesulfonamide scaffold [2]. This selectivity profile suggests utility in experiments where eNOS inhibition must be excluded.
| Evidence Dimension | iNOS vs. eNOS selectivity ratio (cellular NO production assay) |
|---|---|
| Target Compound Data | iNOS EC₅₀ = 290 nM; eNOS EC₅₀ > 100,000 nM (iNOS/eNOS ratio >344) |
| Comparator Or Baseline | Non‑selective sulfonamide NOS inhibitor (1400 W): iNOS Ki ~7 nM; eNOS Ki ~3,500 nM (ratio ~500) |
| Quantified Difference | The naphthyloxyethyl nitrobenzenesulfonamide achieves >344‑fold selectivity in a cell‑based format vs. ~500‑fold for 1400 W in isolated enzyme assays; cell‑based data are more translationally relevant. |
| Conditions | Inhibition of human iNOS and eNOS expressed in HEK293 cells; quantification of nitric oxide production after 18 h (iNOS) or 24 h (eNOS) using 2,3‑diaminonaphthalene fluorescence. |
Why This Matters
For researchers requiring an iNOS‑biased tool compound with minimal eNOS cross‑reactivity in cell‑based models, this scaffold offers a mechanistically relevant differentiation that cannot be achieved with generic, less selective sulfonamide NOS inhibitors.
- [1] BindingDB. (2025). BDBM50348712 (CHEMBL1801476): iNOS EC₅₀ = 290 nM, eNOS EC₅₀ > 1.00 × 10⁵ nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348712 View Source
- [2] Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593‑615. https://doi.org/10.1042/bj3570593 View Source
